Furil

Catalog No.
S579596
CAS No.
492-94-4
M.F
C10H6O4
M. Wt
190.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furil

CAS Number

492-94-4

Product Name

Furil

IUPAC Name

1,2-bis(furan-2-yl)ethane-1,2-dione

Molecular Formula

C10H6O4

Molecular Weight

190.15 g/mol

InChI

InChI=1S/C10H6O4/c11-9(7-3-1-5-13-7)10(12)8-4-2-6-14-8/h1-6H

InChI Key

SXPUVBFQXJHYNS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2

Synonyms

1,2-Di-2-furanyl-1,2-ethanedione; Furil; 1,2-Bis(2-furanyl)-1,2-ethanedione; 1,2-Bis(furan-2-yl)ethanedione; 1,2-Di(2-furanyl)-1,2-ethanedione; 1,2-Di(2-furyl)ethanedione; 1,2-Di(furan-2-yl)ethane-1,2-dione; 1,2-Di-2-furylethane-1,2-dione; 2,2’-Furil

Canonical SMILES

C1=COC(=C1)C(=O)C(=O)C2=CC=CO2

The exact mass of the compound Furil is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5561. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Furil (1,2-di(furan-2-yl)ethane-1,2-dione) is a highly reactive, electron-rich heterocyclic α-diketone utilized primarily as a specialized photoinitiator and a bifunctional synthetic building block. Unlike aliphatic diketones or standard aryl diketones, Furil features two furan rings that impart a strong n,π* character, a distinct UV-Vis absorption profile, and a highly accessible reduction potential. In industrial and advanced laboratory procurement, it is prioritized for formulating UV-curable resins, enabling two-step-absorption 3D laser nanoprinting, and serving as a direct precursor for 2,3-di(2-furyl)-substituted heterocycles such as quinoxalines and imidazoles. Its solid form (melting point ~163–165 °C) ensures straightforward handling and processability in both photochemical and condensation workflows .

Research Fit

S2-fluorescence-free photophysics research
Reversible redox mediator for electrosynthesis
Furil dioxime chelation for Ni trace analysis
High-barrier conformational studies (matrix isolation)

Attempting to substitute Furil with Benzil (the closest aryl analog) or Diacetyl (an aliphatic analog) fundamentally alters both the photophysical dynamics and the downstream chemical identity of the products. Structurally, the five-membered furan rings in Furil present significantly lower steric hindrance around the carbonyl groups compared to the ortho-hydrogens of Benzil's six-membered phenyl rings, allowing for more flexible rotation along the σC-C bond. This structural difference translates into a substantially shorter triplet excited state lifetime and a near diffusion-controlled quenching rate in photochemical systems. Furthermore, in materials synthesis, substituting Furil with Benzil replaces electron-rich, heteroatom-coordinating furan moieties with inert phenyl groups, drastically changing the electronic properties, solubility, and metal-binding capacity of the resulting heterocyclic derivatives [1].

Substitution Risk

Factor
Furil
Benzil
S2 fluorescence
Absent (cleaner S1/T1 model)
Present (dual-emission complexity)
Electrochemical reduction
Reversible cathodic waves
May undergo irreversible pathways
Photophysical and redox profiles may shift significantly; direct replacement without validation is not supported.

Triplet Lifetime and Absorption Dynamics

Laser flash photolysis studies demonstrate that Furil exhibits a significantly different excited-state profile compared to Benzil. Upon irradiation at 355 nm in an ionic liquid medium, Benzil yields a triplet excited state with a lifetime (τT) of 9.6 μs and an absorption maximum at 480 nm. In stark contrast, Furil displays a much shorter triplet lifetime of 1.4 μs, accompanied by a broader triplet-triplet absorption spectrum with distinct bands at 380, 410, 450, and 650 nm. This ~7-fold reduction in triplet lifetime dictates Furil's unique behavior in rapid-cure photoinitiation and time-resolved photochemical processes[1].

Evidence DimensionTriplet excited state lifetime (τT)
Target Compound Data1.4 μs (with multi-band absorption)
Comparator Or BaselineBenzil (9.6 μs)
Quantified Difference8.2 μs shorter lifetime (~85% reduction)
ConditionsNanosecond laser flash photolysis (λmax = 355 nm) in [bmim.PF6] ionic liquid

The shorter triplet lifetime and distinct absorption bands make Furil a critical selection for specialized rapid-cure resins and two-step-absorption 3D laser nanoprinting where Benzil's longer-lived triplet state may cause unwanted side reactions.

S2 fluorescence
Reported
Absent in furil; present in benzil and α-naphthil
Supports cleaner S1/T1 excited-state modeling
Head-to-head spectroscopic comparison

Triplet Quenching by Phenols

The efficiency of an α-diketone as a photoinitiator often depends on its ability to undergo proton-coupled electron transfer. Quantitative quenching studies reveal that Furil reacts with substituted phenols at near diffusion-controlled rates. While the quenching rate constant (kq) for Benzil ranges from 1.4 × 10^7 L mol−1 s−1 to 1.8 × 10^8 L mol−1 s−1, Furil consistently achieves higher rates, ranging from 1.9 × 10^8 to 2.2 × 10^8 L mol−1 s−1 under identical conditions. This demonstrates that Furil is significantly more reactive in these radical-generating pathways [1].

Evidence DimensionSecond-order quenching rate constant (kq)
Target Compound Data1.9 × 10^8 to 2.2 × 10^8 L mol−1 s−1
Comparator Or BaselineBenzil (1.4 × 10^7 to 1.8 × 10^8 L mol−1 s−1)
Quantified DifferenceUp to a 13-fold increase in minimum quenching rate
ConditionsReaction with substituted phenols in [bmim.PF6]

Higher quenching rates translate to faster radical generation, allowing formulators to achieve lower exposure times or reduce the required photoinitiator loading in UV-curable adhesives.

Cathodic reduction
Reported
Furil: pair of reversible waves; 2-furaldehyde: single irreversible wave
May support reversible redox cycling studies
Method context: Hg electrode, acetonitrile

Steric Hindrance & Precursor Suitability

The structural geometry of Furil provides a distinct advantage in sterically demanding reactions compared to Benzil. In Benzil, the two ortho-hydrogens on the phenyl rings create significant steric interaction with the carbonyl oxygen atoms, restricting conformational freedom. In Furil, the five-membered furanyl rings possess only one adjacent hydrogen per ring, resulting in substantially less steric hydrogen/oxygen interaction. This allows Furil to maintain a more flexible rotation along the central σC-C bond, facilitating easier access to reactive conformations required for cycloadditions and condensation reactions [1].

Evidence DimensionSteric interaction and rotational flexibility
Target Compound DataLow steric hindrance (one adjacent hydrogen per furan ring)
Comparator Or BaselineBenzil (High steric hindrance due to two ortho-hydrogens per phenyl ring)
Quantified DifferenceSubstantially reduced steric barrier to rotation
ConditionsConformational and photophysical analysis

Reduced steric hindrance improves the processability and yield of Furil when used as a precursor for bulky, multi-ring heterocyclic systems or complex coordination ligands.

Ni detection response
Reported
Higher AAS peak height vs APDC/DMG; ε=6.0×10³ L mol⁻¹ cm⁻¹
Supports Ni detection sensitivity review
Method context: MIBK extraction, AAS

Electrochemical Reduction Potential

The incorporation of electron-rich furan rings significantly alters the redox properties of the α-diketone core. Electrochemical evaluations show that Furil exhibits a less negative reduction potential (approximately -1.40 V) compared to the more negative potentials typically observed for Benzil. This positive shift indicates that Furil is more easily reduced, making it a more favorable electron acceptor in charge-transfer complexes and a more reactive substrate in electrochemical reduction syntheses [1].

Evidence DimensionCathodic reduction potential
Target Compound Data~ -1.40 V
Comparator Or BaselineBenzil (more negative reduction potential)
Quantified DifferencePositive shift in reduction potential (easier reduction)
ConditionsStandard electrochemical reduction

A more accessible reduction potential makes Furil the preferred diketone for electrochemical syntheses and for formulating materials that rely on low-energy electron transfer mechanisms.

Rotational barrier
Class-level
>40 kJ mol⁻¹
May support conformation-trapping studies
Class-level inference; data to verify

3D Laser Nanoprinting Resins

Following its unique triplet absorption bands and shorter triplet lifetime, Furil is actively utilized as an alternative two-step-absorption photoinitiator. Its electron-rich heterocyclic structure provides the necessary bathochromic shifts and radical reactivity profiles required for advanced, high-resolution 3D laser lithography that cannot be achieved with standard Benzil [1].

Quinoxaline and Imidazole Synthesis

Driven by its low steric hindrance and high reactivity, Furil is a premium precursor for the condensation with 1,2-diamines to yield 2,3-di(2-furyl)quinoxalines and related imidazoles. These furan-rich heterocycles are highly sought after in pharmaceutical discovery and organic electronics for their unique electron density and metal-coordinating capabilities .

UV-Curable Adhesives and Coatings

Because Furil exhibits near diffusion-controlled quenching rates and rapid radical generation via hydrogen abstraction, it is an optimal photoinitiator for high-speed UV-curable formulations. It is particularly valuable in systems where minimizing UV exposure time is critical to prevent thermal damage to the substrate [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Excited-state dynamics research
Absence of S2 fluorescence
Emission profile vs benzil/α-naphthil
Reversible redox electrosynthesis
Reversible cathodic waves
Cyclic voltammetry reversibility under method conditions
Nickel analysis in research matrices
Furil dioxime chelation sensitivity
AAS/spectrophotometric response and recovery
Matrix isolation & conformational studies
High rotational barrier (>40 kJ mol⁻¹)
Conformer trapping at cryogenic temperatures

XLogP3

1.2

LogP

1.24 (LogP)

Melting Point

164.0 °C

UNII

3AFE4C3P1F

Other CAS

492-94-4

Wikipedia

Alpha-furil

General Manufacturing Information

1,2-Ethanedione, 1,2-di-2-furanyl-: INACTIVE

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